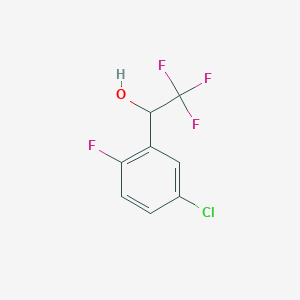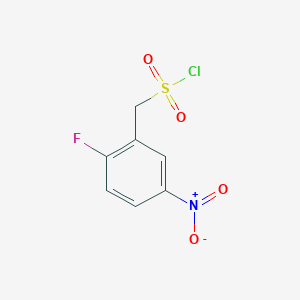
Methyl (r)-3-(4-fluorophenyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate is an organic compound characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of ®-3-(4-fluorophenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactor technology has also been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of Methyl ®-3-(4-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted fluorophenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating receptor activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the hydroxypropanoate moiety can influence its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-fluorophenylacetate: Similar in structure but lacks the hydroxypropanoate moiety.
4-Fluorophenylacetic acid: Contains a carboxylic acid group instead of an ester.
4-Fluorophenylpropanoic acid: Similar backbone but different functional groups.
Uniqueness
Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate is unique due to the combination of the fluorophenyl group and the hydroxypropanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H11FO3 |
|---|---|
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
methyl (3R)-3-(4-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |
Clé InChI |
LGQVEGXFUQPHGN-SECBINFHSA-N |
SMILES isomérique |
COC(=O)C[C@H](C1=CC=C(C=C1)F)O |
SMILES canonique |
COC(=O)CC(C1=CC=C(C=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid](/img/structure/B13609371.png)


![{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B13609396.png)



